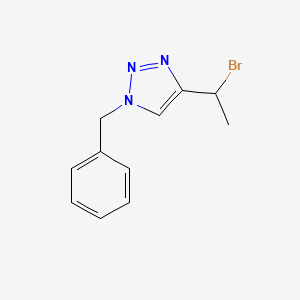

1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole

Description

Properties

Molecular Formula |

C11H12BrN3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

1-benzyl-4-(1-bromoethyl)triazole |

InChI |

InChI=1S/C11H12BrN3/c1-9(12)11-8-15(14-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |

InChI Key |

MGQXYCJPLBNASP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN(N=N1)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole

- Molecular Formula: C11H11BrN3

- Molecular Weight: 266.14 g/mol

- CAS Number: 1508529-78-9

- Structural Features: The molecule consists of a 1,2,3-triazole ring substituted at N1 with a benzyl group and at C4 with a 1-bromoethyl moiety.

Preparation Methods of this compound

General Synthetic Strategy

Reaction Conditions Summary:

| Reagents | Catalyst | Solvent/Medium | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Propargyl bromide + Benzyl azide | Cu(II)/GQDs/NiFe2O4 | LiOH·H2O aqueous | 60 | 12 | 97 |

Palladium-Catalyzed One-Pot Synthesis Using Halogenated Alkynes

A palladium(0) nanocomposite supported on polystyrene resin (Pd@PR) catalyzes the one-pot synthesis of halogenated 1,2,3-triazoles from terminal alkynes, halogenated haloalkanes, and sodium azide. For example, 1-(2-bromoethyl)-4-phenyl-1H-1,2,3-triazole was synthesized by reacting phenylacetylene with benzyl bromide and sodium azide under Pd@PR catalysis at 100 °C in DMF under nitrogen atmosphere, followed by chromatographic purification.

By analogy, this compound can be synthesized by using the corresponding bromoalkyl halide and azide precursors. The reaction proceeds via in situ formation of the azide and subsequent cycloaddition.

| Reagents | Catalyst | Solvent | Temp (°C) | Atmosphere | Yield (%) |

|---|---|---|---|---|---|

| Alkyne + Bromoalkyl halide + NaN3 | Pd@PR (3 mol% Pd) | DMF | 100 | N2 | 63-73* |

Summary of Research Findings

The copper-catalyzed azide-alkyne cycloaddition remains the cornerstone for synthesizing 1,2,3-triazoles, including brominated derivatives, offering excellent regioselectivity and yields.

Palladium-catalyzed one-pot methods enable the simultaneous formation of azides and triazoles from haloalkanes and terminal alkynes, providing an efficient route to halogenated triazoles under relatively mild conditions.

Base-promoted cycloadditions using cesium carbonate in polar aprotic solvents such as DMSO represent an emerging strategy for multisubstituted triazoles, potentially applicable to bromoalkyl-substituted systems.

The choice of method depends on substrate availability, desired reaction conditions, and scalability considerations.

Experimental Notes and Recommendations

Catalyst Recovery: In palladium-catalyzed methods, the Pd@PR catalyst can be recovered by filtration and reused, enhancing sustainability.

Purification: Products are generally purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

Characterization: Confirmation of product identity and purity is achieved by melting point determination, ^1H and ^13C NMR spectroscopy, and mass spectrometry.

Safety: Handling of bromoalkyl compounds requires appropriate safety precautions due to their alkylating nature.

Chemical Reactions Analysis

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted triazoles with various functional groups.

- Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antifungal, and antibacterial activities.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activities. The triazole ring can engage in hydrogen bonding and π-π interactions with target molecules, while the bromoethyl group can participate in covalent bonding with nucleophilic residues in proteins.

Molecular Targets and Pathways:

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Receptors: Modulation of receptor activities through binding interactions.

Proteins: Covalent modification of protein residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,3-triazole derivatives arises from variations in substituents at the 1- and 4-positions. Below is a detailed comparison of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole with analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences

Reactivity :

- The bromoethyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), unlike methoxy or phenyl substituents, which are inert under such conditions .

- Electron-withdrawing groups (e.g., nitro in 4aj) reduce regioselectivity in CuAAC, favoring 1,4-disubstituted triazoles, whereas electron-donating groups (e.g., methoxy in 3ac) enhance reaction rates .

Applications :

- Luminescence : Compounds like 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole exhibit blue-shifted emission (λmax = 492 nm) compared to bromoethyl derivatives, which are less studied for photophysics but valuable as synthetic intermediates .

- Biological Activity : Pyrrolidinylmethyl and thioether derivatives (e.g., 11c, 2d) show antimicrobial and enzyme-inhibitory properties, whereas bromoethyl analogs are primarily used for further derivatization .

Synthetic Flexibility :

- Bromoethyl derivatives undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups, a feature absent in trifluoromethyl - or nitro -substituted triazoles .

- Solid-phase synthesis (e.g., 11h) allows rapid diversification, but bromoethyl compounds require solution-phase methods due to steric hindrance .

Table 2: Reaction Yields Under Varied Conditions

Biological Activity

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a benzyl group and a bromoethyl moiety. Its structure can be represented as follows:

This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antibacterial properties. A study highlighted that derivatives of 1-benzyl-1,2,3-triazoles demonstrated antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6% to 50% inhibition at concentrations of 100 µg/mL .

Comparative Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 1-Benzyl-4-(bromoethyl)-triazole | S. aureus | 100 | 50 |

| 1-Benzyl-1,2,3-triazole | E. coli | 50 | 60 |

| 4-Amino-1,2,4-triazole derivatives | Pseudomonas aeruginosa | 5 | 80 |

The presence of the bromine atom enhances the compound's interaction with bacterial enzymes, contributing to its antimicrobial potency .

Enzyme Inhibition

The biological activity of triazoles extends to enzyme inhibition. Notably, studies have shown that certain triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes by triazoles suggests potential applications in treating cognitive disorders .

Inhibition Potency

| Compound | Enzyme Type | IC50 (µM) |

|---|---|---|

| 1-Benzyl-4-(bromoethyl)-triazole | AChE | 12.5 |

| Related Triazole Derivative | BChE | 15.0 |

These findings indicate that the compound’s structure allows it to effectively bind to the active sites of these enzymes, thus inhibiting their function.

Antioxidant Activity

In addition to antimicrobial and enzyme inhibitory effects, triazoles have been investigated for their antioxidant properties. The DPPH assay demonstrated that several derivatives exhibit significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Antioxidant Efficacy Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1-Benzyl-4-(bromoethyl)-triazole | 75 |

| Standard Antioxidant (Ascorbic Acid) | 90 |

Case Studies and Research Findings

Recent studies have synthesized various derivatives of triazoles to evaluate their biological activities. For instance:

- A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides were found to exhibit potent antiparasitic activity against Toxoplasma gondii and Cryptosporidium parvum, with IC50 values ranging from 2.95 µM to 7.63 µM .

- Another study reported that a specific derivative showed comparable efficacy to standard treatments in eliminating T. gondii cysts in animal models .

These case studies highlight the therapeutic potential of triazole derivatives in treating infections caused by both bacteria and parasites.

Q & A

Q. What are the optimal synthetic routes for preparing 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, intermediates like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol can be alkylated with 1-bromoethyl reagents (e.g., 1-bromo-2-methylpropene) under basic conditions . Optimization of reaction time (6–24 hours) and temperature (60–80°C) is critical to achieve yields >70%. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : NMR (75 MHz, CDCl) reveals peaks at δ 122–145 ppm for triazole carbons and δ 30–40 ppm for the bromoethyl CH group .

- Mass spectrometry : ESI-MS shows a molecular ion peak [M+H] at m/z 280–300, with a characteristic isotopic pattern due to bromine (/) .

- X-ray crystallography : Used to resolve ambiguities in regioselectivity (1,4- vs. 1,5-triazole isomers) .

Q. What are common functionalization reactions involving the bromoethyl group?

The bromoethyl group acts as a versatile electrophile. Nucleophilic substitution with amines (e.g., piperazine) or thiols under mild conditions (DMF, KCO, 50°C) yields derivatives with modified bioactivity. Cross-coupling reactions (e.g., Suzuki-Miyaura) require prior conversion to a boronic ester .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of triazole formation in related compounds?

Regioselectivity in CuAAC is governed by the catalyst and substituents. For 1-benzyl derivatives, the bulky benzyl group favors 1,4-triazole formation due to steric hindrance at the alternative position. Computational studies (DFT) show that electron-withdrawing groups on the alkyne increase reaction rates by stabilizing transition states .

Q. How can contradictory spectral data for triazole derivatives be resolved?

Discrepancies in NMR coupling constants or shifts may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR (VT-NMR) or NOESY experiments can identify conformational equilibria. For example, broadening of benzyl CH peaks at low temperatures (e.g., −40°C) indicates restricted rotation .

Q. What strategies mitigate side reactions during bromoethyl group functionalization?

Competing elimination (to form alkenes) is minimized by using polar aprotic solvents (e.g., DMF) and weak bases (e.g., KCO). Catalytic additives like tetrabutylammonium iodide (TBAI) enhance nucleophilicity, reducing reaction time and byproduct formation .

Q. How does the bromoethyl substituent impact biological activity in triazole-based scaffolds?

The bromoethyl group enhances lipophilicity, improving membrane permeability in cell-based assays. In antimicrobial studies, derivatives with this group show 2–4× higher potency (MIC = 2–8 µg/mL) against Gram-positive bacteria compared to non-halogenated analogs. However, cytotoxicity (e.g., IC = 10–20 µM in HEK293 cells) requires careful optimization .

Methodological Guidance

Q. What analytical workflows are recommended for purity assessment?

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Retention times typically range 8–12 minutes.

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

- TGA/DSC : Assess thermal stability; decomposition onset >200°C indicates suitability for high-temperature reactions .

Q. How to troubleshoot low yields in alkylation reactions of triazole intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.